4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
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Overview
Description
4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H24N2O5. This compound features a piperazine ring substituted with allyl, tert-butyl, and hydroxymethyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the allyl and tert-butyl groups through alkylation reactions. The hydroxymethyl group is usually introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the allyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl or hydroxymethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group, forming a carboxylic acid derivative.
Reduction: Saturation of the allyl group to form a propyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Uniqueness
Compared to similar compounds, 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to the presence of the allyl group, which can undergo specific chemical reactions not possible with benzyl-substituted analogs. This provides additional versatility in synthetic applications and potential biological activities.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-O-tert-butyl 4-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-5-8-20-12(18)15-6-7-16(11(9-15)10-17)13(19)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBRFAFKEZDMJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677557 |
Source
|
Record name | 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-80-9 |
Source
|
Record name | 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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